Product packaging for Fosinopril-d5 Sodium Salt(Cat. No.:CAS No. 1217513-43-3)

Fosinopril-d5 Sodium Salt

Cat. No.: B562407
CAS No.: 1217513-43-3
M. Wt: 590.684
InChI Key: TVTJZMHAIQQZTL-JAFRFSFDSA-M
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Description

The Significance of Stable Isotope Labeling in Drug Development Research

Stable isotope labeling is a technique where atoms in a molecule are replaced with their non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). symeres.commusechem.com These isotopes are chemically identical to their more common counterparts but have a slightly greater mass due to extra neutrons. metsol.com This seemingly minor alteration provides a powerful tool for researchers. symeres.com

In drug development, this method is crucial for understanding a drug's journey through a biological system—a profile known as ADMET (absorption, distribution, metabolism, excretion, and toxicology). musechem.comiris-biotech.de By using isotopically labeled drugs, scientists can precisely track the parent compound and its metabolites. symeres.com This is often accomplished using mass spectrometry, an analytical technique that separates molecules based on their mass-to-charge ratio. metsol.comontosight.ai The labeled drug and its metabolites can be easily distinguished from naturally occurring molecules in the body, allowing for accurate quantification. iris-biotech.de

The use of stable isotopes has largely replaced older methods involving radioactive isotopes due to enhanced safety and availability. iris-biotech.de This technique accelerates the drug development pipeline by providing clear insights into a drug candidate's pharmacokinetic and pharmacodynamic profiles early in the research process. metsol.comsilantes.com

Fosinopril-d5 Sodium Salt as a Deuterated Analogue for Specialized Studies

This compound is specifically designed as a deuterated analogue of Fosinopril (B1673572) for use in specialized research studies. chemsrc.comveeprho.com Its primary and most critical application is as an internal standard for quantitative bioanalysis. veeprho.comveeprho.com

In pharmacokinetic studies, researchers need to measure the exact concentration of a drug, like Fosinopril, in biological samples such as blood or plasma over time. Analytical methods like liquid chromatography-mass spectrometry (LC-MS) are used for this purpose. However, the process of preparing and analyzing these samples can introduce variability. To correct for this, a known amount of an internal standard is added to every sample.

This compound is an ideal internal standard for Fosinopril analysis because it behaves almost identically to the non-labeled drug during sample extraction and ionization in the mass spectrometer. veeprho.comveeprho.com Yet, due to its slightly higher mass, the instrument can easily differentiate it from the actual drug being measured. ontosight.ai This ensures that the quantification of Fosinopril is highly accurate and reliable, which is essential for therapeutic drug monitoring and detailed metabolic research. veeprho.comveeprho.com

Physicochemical Properties Comparison
PropertyFosinopril SodiumThis compound
Molecular FormulaC30H46NNaO7PC30H41D5NNaO7P
Molecular Weight586.65 g/molApproximately 591.7 g/mol
AppearanceWhite to off-white powder chemicalbook.comWhite to almost white powder evitachem.com
SolubilitySoluble in water (>20mg/mL) chemicalbook.comchemwhat.comHighly soluble in water evitachem.com
Storage Temperature-20°C chemicalbook.comchemwhat.com-20°C veeprho.com

Evolution of Deuterated Compound Applications in Academic Inquiry

The application of deuterated compounds in scientific research has evolved significantly over the years. Initially recognized for their utility in mechanistic and kinetic studies, the strategic replacement of hydrogen with deuterium can influence the rate of chemical reactions—a phenomenon known as the kinetic isotope effect. symeres.com This allows researchers to probe the intricate steps of reaction mechanisms. princeton.edu

In modern academic and pharmaceutical research, the applications have broadened considerably:

Mass Spectrometry: Deuterated compounds are fundamental as internal standards for precise quantification, as seen with this compound. ontosight.airesolvemass.ca They help differentiate the analyte from the standard, ensuring analytical accuracy. ontosight.ai

Nuclear Magnetic Resonance (NMR) Spectroscopy: In NMR studies, deuterated solvents are used to avoid overwhelming the spectrum with solvent signals. Furthermore, deuterating specific parts of a molecule can help simplify complex spectra, aiding in the structural elucidation of complex molecules. ontosight.aiisowater.com

Metabolic and Pharmacokinetic Studies: Deuterium labeling helps trace the metabolic fate of drugs and understand their bioavailability and interactions within the body. symeres.comisowater.com In some cases, deuteration at a site of metabolic breakdown can slow down a drug's metabolism, potentially improving its pharmacokinetic profile by extending its half-life. symeres.comisowater.com

The shift from radioactive tracers to stable isotopes like deuterium has been a pivotal development, offering a safer yet equally powerful method for inquiry across chemistry, biology, and medicine. iris-biotech.de This evolution continues to drive innovation, from fundamental academic questions to the development of new and improved pharmaceuticals. silantes.com

Properties

CAS No.

1217513-43-3

Molecular Formula

C30H45NNaO7P

Molecular Weight

590.684

IUPAC Name

sodium;(2S,4S)-4-cyclohexyl-1-[2-[(2-methyl-1-propanoyloxypropoxy)-[4-(2,3,4,5,6-pentadeuteriophenyl)butyl]phosphoryl]acetyl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C30H46NO7P.Na/c1-4-28(33)37-30(22(2)3)38-39(36,18-12-11-15-23-13-7-5-8-14-23)21-27(32)31-20-25(19-26(31)29(34)35)24-16-9-6-10-17-24;/h5,7-8,13-14,22,24-26,30H,4,6,9-12,15-21H2,1-3H3,(H,34,35);/q;+1/p-1/t25-,26+,30?,39?;/m1./s1/i5D,7D,8D,13D,14D;

InChI Key

TVTJZMHAIQQZTL-JAFRFSFDSA-M

SMILES

CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)[O-])C3CCCCC3.[Na+]

Synonyms

(4S)-4-Cyclohexyl-1-[[(R)-[(1S)-2-methyl-1-(1-oxopropoxy)propoxy](4-(phenyl-d5)butyl)phosphinyl]acetyl]-L-proline Sodium Salt;  Acecor-d5;  Eosinopril-d5;  Monopril-d5;  SQ 28555-d5;  Secorvas-d5;  Staril-d5;  _x000B_

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation

Deuteration Strategies for Fosinopril (B1673572) and Related Precursors

The five deuterium (B1214612) atoms in Fosinopril-d5 are located on the ethyl moiety of the propionyloxy group. The labeling strategy, therefore, focuses on obtaining a pentadeuterated propionyl precursor for subsequent reactions.

While direct hydrogen-deuterium exchange reactions on complex molecules can be performed, for a fragment like a propionyl group, it is far more efficient and specific to use a pre-labeled starting material. chembk.com The key precursor for this synthesis is propionic-d5 acid (2,2,3,3,3-pentadeuteriopropanoic acid). clearsynth.com

One common laboratory method to produce this involves the reaction of standard propionic acid with a strong deuterating agent like sodium deuteride (B1239839) (NaD), followed by purification. chembk.com Alternatively, syntheses can be built up from simpler deuterated molecules. For instance, deuterated ethylenes can be produced from the electrolysis of deuterated propionic acid. cdnsciencepub.com A more elaborate approach involves starting with a deuterated alkyl halide and converting it to the desired carboxylic acid, a method that avoids the need to isolate the deuterated acid in some cases by proceeding directly to subsequent reaction steps. cdnsciencepub.com Once propionic-d5 acid is obtained, it is often converted to a more reactive form, such as propionic-d5 anhydride (B1165640), to facilitate its use in acylation reactions. wikipedia.org This is a standard procedure in organic synthesis, where an acid anhydride serves as an effective acylating agent. cdhfinechemical.comgoogle.com

Therefore, stereoselective deuteration techniques are not a primary concern for the labeling process itself. The crucial stereochemistry of the molecule resides in the (4S)-cyclohexyl-L-proline ring and the phosphorus atom. google.comnih.gov The main synthetic challenge is to perform the subsequent coupling reactions (phosphorylation and acylation) without disturbing these pre-existing chiral centers. The stereochemical integrity of the final product is dependent on the stereospecificity of the reactions used to assemble the core structure, rather than on the introduction of the deuterium atoms.

Deuterium Exchange Reactions in Targeted Synthesis

Phosphorylation and Acylation Reactions in Deuterated Compound Synthesis

The synthesis of the Fosinopril backbone involves the formation of a key phosphinate intermediate which is then coupled to a proline derivative. To create the deuterated version, the synthesis is adapted to incorporate the deuterated propionyl group.

Formation of the Phosphinate Core : A central intermediate, such as rac-2-[2-Methyl-1-(hydroxy)propoxyphosphinyl]acetic Acid, is synthesized. This molecule contains the core phosphinic acid structure and a hydroxyl group that serves as the attachment point for the deuterated label.

Acylation with the Deuterated Label : The hydroxyl group of the phosphinate intermediate is acylated (an esterification reaction) using an activated form of propionic-d5 acid, typically propionic-d5 anhydride or propionyl-d5 chloride. This step attaches the -(C=O)-CD2-CD3 group, yielding a deuterated phosphinylacetic acid derivative. An example of a related, fully assembled intermediate before deprotection is Methylphenyl Fosinopril-d5. pharmaffiliates.com

Amide Bond Formation : The resulting deuterated phosphinylacetic acid derivative is then coupled with the amino group of (trans)-4-cyclohexyl-L-proline. This acylation forms the final amide bond, completing the assembly of the Fosinopril-d5 molecule. google.com

Salt Formation : Finally, the Fosinopril-d5 free acid is treated with a sodium base, such as sodium hydroxide (B78521) or sodium alkoxide, to yield the final Fosinopril-d5 Sodium Salt.

Characterization of Synthetic Intermediates and Deuterium Enrichment

Rigorous analytical characterization is essential to confirm the structure of the final product and its intermediates, and to quantify the level of deuterium incorporation. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed. brightspec.comtum.de

Table 1: Expected Molecular Weight Comparison
CompoundMolecular FormulaMonoisotopic Mass (Da)
FosinoprilC30H46NO7P563.3012
Fosinopril-d5C30H41D5NO7P568.3326
Fosinopril Sodium SaltC30H45NNaO7P585.2831
This compoundC30H40D5NNaO7P590.3145

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and confirms the exact location of the deuterium atoms.

¹H NMR: In the proton NMR spectrum of Fosinopril-d5, the signals corresponding to the ethyl protons (-CH₂-CH₃) of the propionyloxy group would be absent or significantly diminished. The disappearance of these signals is a key indicator of successful deuteration.

²H NMR: A deuterium NMR spectrum would show signals at chemical shifts corresponding to the positions where deuterium has been incorporated, providing direct evidence of the label's location.

¹³C NMR: The carbon signals for the deuterated ethyl group (Cα and Cβ) will appear as multiplets due to C-D coupling and will have a slight isotopic shift compared to the unlabeled compound.

Table 2: Expected NMR Spectral Changes for Fosinopril-d5
NucleusExpected Observation in Propionyl GroupReason
¹HAbsence of quartet (-CH₂) and triplet (-CH₃) signals.Replacement of protons with deuterium.
²HPresence of signals in the alkyl region.Direct detection of incorporated deuterium nuclei.
¹³CAppearance of multiplets for Cα and Cβ with an isotopic shift.Coupling between ¹³C and ²H nuclei.

Advanced Analytical Chemistry Utilizing Fosinopril D5 Sodium Salt

Mass Spectrometry (MS) in Quantitative Bioanalysis

Mass spectrometry is a powerful analytical technique used for the sensitive and selective quantification of compounds in complex biological matrices. In conjunction with chromatographic separation, it provides robust methods for bioanalysis.

The use of a stable-isotope labeled internal standard (SIL IS), such as Fosinopril-d5 Sodium Salt, is the gold standard in quantitative LC-MS/MS bioanalysis. researchgate.net A SIL IS is chemically identical to the analyte and differs only in mass, ensuring that it behaves similarly during sample extraction, chromatography, and ionization, thereby compensating for potential variability.

Highly sensitive and selective LC-MS/MS methods have been developed for the simultaneous determination of Fosinopril (B1673572) and its active metabolite, Fosinoprilat (B1673573), in biological fluids like human plasma and serum. researchgate.net Method development involves optimizing several key parameters:

Chromatographic Separation: Reversed-phase columns, such as C8 or C18, are commonly employed for separation. researchgate.net Gradient elution with mobile phases consisting of organic solvents like methanol (B129727) or acetonitrile (B52724) and aqueous buffers like ammonium (B1175870) acetate (B1210297) or formic acid is typical. researchgate.netresearchgate.net The use of formic acid not only aids in chromatography but also helps stabilize ester-containing drugs like Fosinopril by minimizing in-source hydrolysis. researchgate.net

Ionization: Positive-ion electrospray ionization (ESI) is frequently used as it provides excellent sensitivity for Fosinopril and its analogs. researchgate.net

Mass Spectrometric Detection: Detection is achieved using a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode. This involves monitoring specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard, which provides high selectivity and reduces background noise. For instance, methods have been developed with a lower limit of quantification (LLOQ) as low as 0.1 ng/mL for Fosinopril. researchgate.net

Table 1: Examples of LC-MS/MS Method Parameters for Fosinopril Analysis

ParameterMethod 1Method 2Method 3
Column XTerra RP8 (4.6 x 50 mm, 5µm) researchgate.netAsahipak ODP PVA-C18 (2x50 mm) researchgate.netresearchgate.netAgilent SB-C18 researchgate.netresearchgate.net
Mobile Phase Methanol-Ammonium acetate buffer (10 mM) (90:10, v/v) researchgate.netGradient elution with methanol and 10 mM ammonium acetate, pH 5.5 researchgate.netresearchgate.netMethanol: 0.1% formic acid in water (95: 5, v/v) researchgate.netresearchgate.net
Flow Rate Not SpecifiedNot Specified0.3 ml/min researchgate.netresearchgate.net
Detection Mode Tandem MSTurbo ionspray LC-MS/MS (Positive ion mode) researchgate.netresearchgate.netTandem MS researchgate.netresearchgate.net
Internal Standard Benazepril hydrochloride researchgate.netDeuterated internal standards researchgate.netNot Specified
Linearity Range Not Specified1.17 to 300 ng/ml researchgate.netresearchgate.net5-400 ng/ml researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for Trace Analysis

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for trace analysis, but its application is generally limited to volatile and thermally stable compounds. Fosinopril, being a large and non-volatile molecule, is not directly suitable for GC-MS analysis. To be analyzed by GC, it would require chemical derivatization to convert it into a more volatile and thermally stable derivative. This process adds complexity and potential sources of error to the analysis and is generally considered more troublesome than LC-MS approaches. pillbuys.com Therefore, LC-MS/MS is the overwhelmingly preferred method for the bioanalysis of Fosinopril and its analogs.

Effective sample preparation is crucial for removing interferences from complex biological matrices like plasma or serum, thereby improving the accuracy and robustness of MS-based assays. researchgate.net The primary techniques used for Fosinopril analysis are solid-phase extraction (SPE) and liquid-liquid extraction (LLE). researchgate.netresearchgate.net

Solid-Phase Extraction (SPE): This is a highly effective technique for sample cleanup. Hydrophilic-lipophilic balanced (HLB) reversed-phase sorbent cartridges are commonly used. researchgate.netmdpi.com For example, using Waters Oasis SPE cartridges has been shown to yield clean samples with very high recovery rates of up to 97% for Fosinopril diacid from human plasma. researchgate.net

Liquid-Liquid Extraction (LLE): LLE involves extracting the analyte from the aqueous biological sample into an immiscible organic solvent. researchgate.netfarmaciajournal.com While effective, it can sometimes be hampered by issues like emulsion formation. researchgate.net

A significant challenge in LC-MS bioanalysis is the "matrix effect," where co-eluting endogenous components from the sample matrix (e.g., phospholipids, salts) suppress or enhance the ionization of the analyte, leading to inaccurate quantification. nih.goveijppr.com The most effective strategy to mitigate the matrix effect is the use of a stable isotope-labeled internal standard like this compound. nih.gov Because the SIL IS has nearly identical physicochemical properties to the analyte, it co-elutes and is affected by the matrix in the same way. researchgate.net By measuring the ratio of the analyte response to the IS response, the variability caused by the matrix effect is effectively cancelled out, ensuring accurate and precise results. nih.gov

Table 2: Comparison of Sample Preparation Techniques for Fosinopril Analysis

TechniquePrincipleAdvantagesDisadvantages
Solid-Phase Extraction (SPE) Analyte is partitioned between a solid phase and a liquid phase. mdpi.comHigh recovery, high selectivity, cleaner extracts, easily automated. researchgate.netmdpi.comCan require extensive method development. mdpi.com
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases. researchgate.netSimple, cost-effective. farmaciajournal.comCan form emulsions, may have lower recovery, uses larger volumes of organic solvents. researchgate.net
Protein Precipitation (PPT) Protein is precipitated from the sample using an organic solvent or acid. researchgate.netFast, simple, inexpensive.Less clean extracts, high potential for matrix effects. bioanalysis-zone.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Structural Elucidation

A combined strategy using both high-resolution mass spectrometry (HR-MS) and NMR is often employed. rsc.orgrsc.org

NMR confirms the structural integrity and the specific positions of the deuterium (B1214612) labels. rsc.orgrsc.org This is crucial because an incorrect labeling position could alter the fragmentation in MS/MS or chromatographic behavior, compromising its use as an internal standard.

Quantitative NMR (qNMR) methods, often combining ¹H NMR and ²H NMR, can be used to accurately determine the isotope abundance. nih.govresearchgate.net The area of an NMR signal is directly proportional to the number of nuclei, allowing for precise quantification. alpaipars.com Solid-state NMR has also been utilized to characterize different polymorphic forms of Fosinopril Sodium by identifying conformational differences, further highlighting NMR's power in detailed structural elucidation. nih.gov

Chromatographic Separation Techniques for Deuterated and Non-Deuterated Species

Chromatographic techniques are central to separating analytes from complex mixtures before detection. In the context of bioanalysis using deuterated standards, the goal is often to have the deuterated internal standard co-elute with the non-deuterated analyte.

In reversed-phase HPLC, deuterated and non-deuterated analogs of a compound are chemically so similar that they typically have almost identical retention times and are not fully separated. researchgate.net This co-elution is advantageous because it ensures that both the analyte and the internal standard experience the same conditions (including matrix effects) at the same time as they enter the mass spectrometer detector. While a slight "chromatographic isotope effect" can sometimes be observed, where the deuterated compound elutes slightly earlier, this is more common in gas chromatography and less pronounced in the liquid chromatography systems typically used for Fosinopril analysis. researchgate.net

For this compound to be used reliably as an internal standard, the overarching analytical method (e.g., HPLC or LC-MS/MS) must be rigorously validated. Validation ensures that the method is suitable for its intended purpose. Key validation parameters, often defined by regulatory guidelines, include:

Specificity: The ability to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. asianjpr.com

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. For Fosinopril, methods have shown excellent linearity with correlation coefficients (R²) of 0.999 or greater. ijaresm.comijnrd.org

Accuracy: The closeness of test results obtained by the method to the true value. Recovery studies for Fosinopril have shown high accuracy, often between 99% and 103%. ijnrd.orgresearchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD), with values less than 2% being desirable. ijaresm.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations of an analyte that can be reliably detected and quantified, respectively. For Fosinopril, HPLC-UV methods have reported LOD values as low as 0.29 µg/mL. tandfonline.com LC-MS/MS methods achieve much lower limits. researchgate.net

Table 3: Summary of Validation Parameters from a Published RP-HPLC Method for Fosinopril Sodium

ParameterResultReference
Linearity Range 10-50 µg/ml ijnrd.org
Correlation Coefficient (R²) 0.999 ijaresm.comijnrd.org
Accuracy (% Recovery) 99.03% ijnrd.org
Precision (% RSD) < 2.0% ijaresm.com
LOD 0.09 µg/mL ijnrd.org
LOQ 0.27 µg/mL ijnrd.org

Development of Capillary Electrophoresis and Supercritical Fluid Chromatography Methods for Deuterated Analogs

The use of deuterated analogs, such as this compound, as internal standards is a cornerstone of modern bioanalytical chemistry, providing high accuracy in quantification studies. The development of robust analytical methods for the separation and detection of these labeled compounds alongside their non-labeled counterparts is critical. Capillary Electrophoresis (CE) and Supercritical Fluid Chromatography (SFC) are two advanced separation techniques that offer distinct advantages for the analysis of deuterated pharmaceuticals.

Capillary Electrophoresis (CE) Method Development for this compound

Capillary Electrophoresis separates analytes based on their electrophoretic mobility in an electric field. For compounds like Fosinopril and its deuterated analog, developing a Capillary Zone Electrophoresis (CZE) method involves optimizing several key parameters to achieve efficient separation and peak shape.

A CZE method for the quantitative analysis of the parent compound, Fosinopril sodium, has been successfully developed and compared with liquid chromatography (LC) methods. nih.gov This existing methodology provides a strong foundation for the development of a method tailored to this compound. The primary challenge in separating isotopically labeled analogs from the parent drug is their identical chemical properties, leading to very similar electrophoretic mobilities. However, subtle differences in hydrodynamic radius and pKa due to the deuterium substitution can sometimes be exploited for separation, or more commonly, the method is optimized for the simultaneous analysis of the analyte and its deuterated internal standard in complex matrices.

Research Findings and Method Optimization:

The development of a CZE method for Fosinopril-d5 would build upon the established methods for Fosinopril sodium. Key optimization parameters include the background electrolyte (BGE) composition, pH, applied voltage, and capillary temperature. A systematic approach to method development is crucial for achieving the desired selectivity and sensitivity. nih.govmdpi.com

Background Electrolyte and pH: The choice of buffer and its pH is the most critical factor. For Fosinopril, an acidic phosphate (B84403) buffer is often effective. The pH influences the charge of the analyte and the electroosmotic flow (EOF). A systematic evaluation of buffer concentration and pH is necessary to find the optimal balance between migration time and resolution.

Applied Voltage: Higher voltages generally lead to shorter analysis times and increased efficiency. However, excessive voltage can cause Joule heating, which negatively impacts resolution. The effect of applied voltage must be studied to maximize efficiency without compromising peak integrity. mdpi.com

Temperature: Capillary temperature affects the viscosity of the BGE and, consequently, the migration times. Maintaining a constant and optimized temperature is essential for reproducibility. mdpi.com

Selectivity: While a baseline separation of Fosinopril and Fosinopril-d5 is not typically required when the latter is used as an internal standard in mass spectrometry, the CZE method must demonstrate selectivity against potential impurities and degradation products. nih.gov The addition of organic modifiers or ion-pairing agents to the BGE can be explored to enhance selectivity if needed. nih.gov

Below is an illustrative data table showing the optimization of a CZE method for the analysis of Fosinopril and its deuterated analog.

ParameterCondition 1Condition 2Condition 3 (Optimized)Outcome
Background Electrolyte 25 mM Phosphate50 mM Phosphate50 mM PhosphateHigher concentration improved peak shape.
pH 3.02.52.5Lower pH provided better resolution from impurities.
Applied Voltage 20 kV25 kV30 kV30 kV offered the best compromise of speed and efficiency.
Temperature 25°C30°C25°CLower temperature improved resolution.
Migration Time (min) 5.84.53.2Optimized method is significantly faster.
Efficiency (Plates) 150,000180,000210,000High efficiency achieved under optimal conditions.
Resolution (vs Impurity) 1.82.12.5Baseline separation from a key degradant achieved.

This table is a representative example based on typical CZE method development principles.

Supercritical Fluid Chromatography (SFC) Method Development for this compound

SFC is a form of normal-phase chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. wikipedia.orgscispace.com It is recognized for its speed, reduced organic solvent consumption, and unique selectivity, particularly for chiral and structurally similar compounds. mdpi.comresearchgate.net These characteristics make it an attractive technique for the analysis of deuterated analogs in pharmaceutical research. americanpharmaceuticalreview.com

Research Findings and Method Optimization:

Developing an SFC method for Fosinopril-d5 involves the optimization of stationary phase, co-solvent, pressure, and temperature to achieve the desired chromatographic performance. The goal is typically a rapid elution with good peak shape, suitable for detection by mass spectrometry, where the deuterated analog serves as an internal standard.

Stationary Phase Selection: A screening of different stationary phases is the first step. Columns with polar functionalities are common in SFC. For ACE inhibitors and their analogs, phases like those with pyridine (B92270) or amino-propyl groups can offer unique selectivity.

Co-solvent (Modifier): A polar organic solvent, or "modifier," is usually added to the supercritical CO2 to increase the mobile phase's solvating power and modulate retention. Methanol is a common choice. The percentage of the co-solvent is a key parameter for controlling retention time. A gradient elution, where the co-solvent percentage is increased during the run, is often employed to ensure the elution of all compounds with good peak shapes.

Back Pressure and Temperature: These parameters influence the density and solvating power of the supercritical fluid. Higher back pressure generally increases fluid density, leading to shorter retention times. Temperature affects both fluid density and analyte volatility. These must be optimized for resolution and speed.

Detection: SFC is readily coupled with mass spectrometry (SFC-MS), which is ideal for applications involving deuterated internal standards. The MS detector can easily distinguish between the analyte and the deuterated standard based on their mass-to-charge ratio, even if they are not chromatographically separated.

An illustrative data table for the development of an SFC method for Fosinopril-d5 is presented below.

ParameterCondition 1Condition 2Condition 3 (Optimized)Outcome
Column Diol2-Ethylpyridine2-Ethylpyridine2-EP column provided superior peak shape.
Co-solvent IsopropanolMethanolMethanolMethanol offered better solubility and efficiency.
Gradient 5-30% over 5 min10-40% over 3 min10-40% over 3 minA fast gradient was effective.
Back Pressure 100 bar120 bar150 barHigher pressure reduced retention without sacrificing resolution.
Temperature 35°C40°C40°C40°C provided good efficiency.
Retention Time (min) 4.22.82.1Optimized method is rapid.
Peak Asymmetry 1.51.21.1Symmetrical peaks achieved.

This table is a representative example based on typical SFC method development principles.

Applications in Preclinical Pharmacokinetic and Drug Metabolism Investigations

Quantification of Fosinopril (B1673572) and its Active Metabolite Fosinoprilat (B1673573) in Non-Human Biological Matrices

The use of a stable isotope-labeled internal standard is paramount for the accurate quantification of drug concentrations in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). core.ac.uk Fosinopril-d5 Sodium Salt, along with other deuterated versions like Fosinopril-d7, is specifically designed for this purpose. veeprho.combiomol.commedkoo.com Its utility lies in its ability to mimic the physicochemical properties of the unlabeled analyte, fosinopril, during sample extraction and ionization in the mass spectrometer, thereby compensating for any variability in these processes. core.ac.uk

In preclinical studies involving animal models such as rats, dogs, and monkeys, the simultaneous quantification of the prodrug fosinopril and its active metabolite fosinoprilat is essential for a comprehensive understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) profile. glpbio.com The development of a robust bioanalytical method is often challenged by the ex vivo hydrolysis of fosinopril to fosinoprilat in biological matrices, particularly plasma. researchgate.netresearchgate.net To mitigate this, sample collection and processing procedures typically involve the addition of esterase inhibitors and/or acidification of the matrix to a pH of around 4.0. researchgate.netcapes.gov.br

A typical LC-MS/MS method for the quantification of fosinopril and fosinoprilat in non-human plasma would involve protein precipitation or solid-phase extraction, followed by chromatographic separation on a C18 or similar reversed-phase column. researchgate.netresearchgate.net The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for fosinopril, fosinoprilat, and the internal standard, Fosinopril-d5. The use of Fosinopril-d5 ensures high precision and accuracy, which is crucial for the reliable determination of pharmacokinetic parameters.

Table 1: Representative LC-MS/MS Parameters for the Quantification of Fosinopril and Fosinoprilat

ParameterFosinoprilFosinoprilatFosinopril-d5 (Internal Standard)
Precursor Ion (m/z) 564.3436.2569.3
Product Ion (m/z) 342.2234.1347.2
Retention Time (min) 2.11.52.1
Polarity PositivePositivePositive

This table is illustrative and specific parameters may vary between different analytical methods.

In Vitro Metabolic Stability and Biotransformation Studies

Assessment of Hydrolytic Pathways and Enzyme Specificity

In vitro systems, such as liver microsomes and hepatocytes from various preclinical species (e.g., rat, dog, monkey), are instrumental in identifying the enzymes responsible for a drug's metabolism. tandfonline.com Fosinopril is primarily metabolized via hydrolysis of its ester linkage to form the active diacid, fosinoprilat. hres.ca This conversion is rapid and extensive, occurring in the gastrointestinal mucosa and the liver, and is catalyzed by carboxylesterases. nih.govhres.ca

In these in vitro assays, this compound would be incubated with the biological matrix (e.g., liver S9 fractions). The rate of disappearance of the deuterated parent compound and the appearance of its corresponding deuterated metabolite can be accurately monitored over time using LC-MS/MS. By employing specific chemical inhibitors of different esterase enzymes, the contribution of each enzyme to the hydrolysis of fosinopril can be determined. This information is vital for understanding potential drug-drug interactions and for extrapolating metabolic data from animals to humans.

Exploration of Phosphorylation and Acylation Metabolic Transformations

While hydrolysis is the main metabolic pathway for fosinopril, further biotransformation of fosinoprilat can occur. researchgate.net Studies have identified a glucuronide conjugate and a p-hydroxy metabolite of fosinoprilat. hres.ca The formation of these metabolites can be investigated using in vitro systems like hepatocytes, which contain a wider array of metabolic enzymes compared to microsomes.

By incubating this compound with hepatocytes from preclinical species, researchers can screen for and identify novel metabolites. The presence of the deuterium (B1214612) label provides a unique mass signature that aids in distinguishing drug-related material from endogenous matrix components. Any potential phosphorylation or acylation metabolites would be readily identifiable by their characteristic mass shifts in the mass spectrum, in conjunction with the retained deuterium label from the Fosinopril-d5 precursor.

Deuterium Kinetic Isotope Effect (KIE) Studies in Metabolic Research

The deuterium kinetic isotope effect (KIE) is a powerful tool used to investigate the rate-limiting step of a chemical reaction, including enzyme-catalyzed metabolic transformations. libretexts.orglibretexts.orgwikipedia.org The KIE is the ratio of the reaction rate for a compound containing a light isotope (e.g., hydrogen, ¹H) to the rate for the same compound with a heavy isotope (e.g., deuterium, ²H or D) at the same position. wikipedia.org A KIE value significantly greater than 1 indicates that the breaking of the C-H (or C-D) bond is involved in the rate-determining step of the reaction. libretexts.org

While the primary metabolism of fosinopril is hydrolysis, which does not directly involve the breaking of a C-H bond, the formation of the p-hydroxy metabolite does. The use of a specifically deuterated analog of fosinopril, where deuterium atoms are placed at the site of hydroxylation, would be necessary for a KIE study. Although Fosinopril-d5 has deuterium on the phenyl ring, a different deuterated version would be needed for this specific investigation. However, the principle remains that if a significant KIE is observed for the formation of the p-hydroxy metabolite, it would provide strong evidence that the C-H bond cleavage is the rate-limiting step in this particular metabolic pathway.

Table 2: Illustrative Example of a Kinetic Isotope Effect in Drug Metabolism

ParameterNon-deuterated DrugDeuterated Drug
Rate of Metabolism (kH or kD) kHkD
Kinetic Isotope Effect (KIE) KIE = kH / kD

A KIE > 1 suggests that C-H bond breaking is rate-limiting.

Pharmacokinetic Modeling and Simulation in Animal Studies

Development of Physiologically Based Pharmacokinetic (PBPK) Models

Physiologically based pharmacokinetic (PBPK) modeling is a computational approach that simulates the ADME of a drug in the body based on the drug's physicochemical properties and the physiological parameters of the species being studied. nih.govresearchgate.net These models can predict drug concentrations in various tissues and can be used to extrapolate pharmacokinetic data across different species and patient populations. nih.govethernet.edu.et

The development of a robust PBPK model for fosinopril in preclinical species requires high-quality pharmacokinetic data. The accurate measurement of fosinopril and fosinoprilat concentrations in plasma and tissues, facilitated by the use of this compound as an internal standard, is a critical input for building and validating these models. The model would incorporate parameters such as blood flow to different organs, tissue volumes, and the rates of metabolic conversion of fosinopril to fosinoprilat in the liver and gut wall. By accurately modeling the pharmacokinetics in animals, researchers can better predict the human pharmacokinetic profile and anticipate potential clinical outcomes. researchgate.net

Integration of Deuterated Analog Data for Predictive Modeling of Compound Disposition

In the realm of preclinical drug development, establishing a detailed understanding of a drug candidate's pharmacokinetic (PK) profile is paramount. Predictive models of compound disposition—encompassing absorption, distribution, metabolism, and excretion (ADME)—are crucial tools that rely on high-quality empirical data. The integration of data from deuterated analogs, such as this compound, represents a cornerstone in building robust and reliable predictive models for its non-labeled counterpart, Fosinopril.

The primary application of this compound in preclinical investigations is its role as a stable isotope-labeled internal standard (SIL IS) for quantitative bioanalysis. veeprho.comnih.gov During the analysis of biological samples (e.g., plasma, urine) using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the addition of a known quantity of the deuterated analog is essential. veeprho.comlgcstandards.com Because Fosinopril-d5 is chemically identical to Fosinopril but has a different mass, it co-elutes with the analyte and experiences similar effects from the sample matrix and instrument variability. lgcstandards.com This allows for highly accurate and precise quantification of Fosinopril and its active metabolite, fosinoprilat, by correcting for potential analytical errors. veeprho.comlgcstandards.commyskinrecipes.com

The generation of accurate concentration-time data is the foundational step for all subsequent pharmacokinetic modeling. researchgate.net Predictive models, from simple compartmental models to complex physiologically based pharmacokinetic (PBPK) models, are mathematically derived from these experimental data points. researchgate.net The precision afforded by using Fosinopril-d5 as an internal standard ensures that the derived PK parameters are a true reflection of the drug's behavior in the biological system. Any inaccuracies in the quantification of the parent drug and its metabolites would lead to flawed parameter estimation and, consequently, an unreliable predictive model.

The integration of data obtained using Fosinopril-d5 directly enhances the predictive power of disposition models in several ways:

Model Parameterization: Key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), absorption rate constant (Ka), and elimination half-life (t½) are calculated from the precise concentration-time curves. researchgate.netnih.gov These parameters form the core of the predictive models.

Metabolite Kinetics: Fosinopril is a prodrug that is hydrolyzed by esterases to its active metabolite, fosinoprilat. nih.govnih.gov Accurate simultaneous measurement of both the prodrug and the active metabolite is critical for modeling the complete disposition pathway. researchgate.net Using deuterated standards for both analytes, where available, provides the high-fidelity data needed to model the rate and extent of this metabolic conversion.

Bioavailability and Bioequivalence Assessment: Predictive models are often used to assess factors like bioavailability. nih.gov Studies using stable isotopes can reduce the inter-subject variability inherent in such assessments, leading to more robust model inputs. nih.gov

The strength of the carbon-deuterium (C-D) bond is greater than the carbon-hydrogen (C-H) bond, a phenomenon that gives rise to the deuterium kinetic isotope effect (DKIE). isowater.comnih.gov While Fosinopril-d5 is primarily used as an analytical standard, the principle of deuteration is also exploited to create new chemical entities with deliberately modified metabolic profiles. researchgate.netinformaticsjournals.co.in In the context of its use as a standard, its stability is paramount. The strategic placement of deuterium atoms at sites not susceptible to metabolic cleavage ensures that the internal standard itself does not degrade, providing a stable reference throughout the analytical process. chemicalsknowledgehub.com

Data Tables

Table 1: Example Pharmacokinetic Parameters of Fosinoprilat Determined Using a Bioanalytical Method Validated with this compound

ParameterDescriptionValue (Example)UnitsReference
Cmax Maximum observed plasma concentration450ng/mL researchgate.net
Tmax Time to reach maximum concentration3.0hours nih.gov
AUC(0-t) Area under the concentration-time curve3200ng·h/mL researchgate.net
Elimination half-life12hours wikipedia.org
CL/F Apparent total body clearance39mL/min nih.gov
Vd/F Apparent volume of distribution10L nih.gov

This table presents hypothetical yet representative data based on published findings to illustrate the parameters derived from concentration-time data, which is accurately quantified using a deuterated standard.

Impurity Profiling and Reference Standard Applications

Development of Analytical Methods for the Identification and Quantification of Fosinopril (B1673572) Impurities using Deuterated Standards

The accurate identification and quantification of impurities in Fosinopril, an angiotensin-converting enzyme (ACE) inhibitor, is essential for quality control. pharmaffiliates.com To achieve this, robust analytical methods are developed, primarily employing chromatography coupled with mass spectrometry.

Several studies have focused on creating sensitive and specific methods for Fosinopril and its related compounds. A high-performance liquid chromatographic (HPLC) method was developed for the determination of Fosinopril Sodium and its related impurities, with validation parameters including specificity, linearity, precision, and accuracy. asianjpr.com For more complex analyses and to handle impurities generated during stress studies, Liquid Chromatography-Mass Spectrometry (LC-MS) methods are preferred. nih.govresearchgate.net LC-MS/MS, in particular, offers superior sensitivity and selectivity, making it possible to detect and quantify even trace amounts of impurities. researchgate.netresearchgate.net

The use of stable isotope labeled (SIL) internal standards, such as deuterated compounds, is a cornerstone of modern quantitative bioanalysis using LC-MS. acanthusresearch.comchromatographyonline.com These standards are molecules where one or more atoms have been replaced with their stable, non-radioactive isotopes (e.g., deuterium (B1214612) (²H or D), ¹³C, or ¹⁵N). acanthusresearch.com Fosinopril-d5 Sodium Salt is a deuterated analog of Fosinopril used for this purpose. veeprho.com

The fundamental principle behind using a deuterated internal standard is that it is chemically almost identical to the analyte of interest. acanthusresearch.com Therefore, it behaves similarly during sample preparation, extraction, and chromatographic separation. However, due to the mass difference imparted by the deuterium atoms, it can be distinguished from the unlabeled analyte by the mass spectrometer. nih.gov By adding a known amount of the deuterated standard to the sample at the beginning of the analytical process, it can be used to correct for variations in sample recovery, matrix effects, and instrument response, leading to significantly improved accuracy and precision in quantification. musechem.comnumberanalytics.com Research has shown that using SIL analogs as internal standards can greatly reduce the impact of the sample matrix and lead to reproducible and accurate results in LC-MS/MS assays. acanthusresearch.com

Table 1: Analytical Methods for Fosinopril Impurity Analysis

Analytical Technique Description Role of Deuterated Standard Reference
HPLC-PDA A High-Performance Liquid Chromatography method with a Photodiode Array detector for separating and quantifying Fosinopril and its impurities. While not directly used by the detector, deuterated standards are synthesized for use in confirmatory MS methods. asianjpr.com
LC-MS/MS A highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry method for the simultaneous determination of Fosinopril and its active metabolite, Fosinoprilat (B1673573). An internal standard is used to ensure accuracy in pharmacokinetic studies. The use of a deuterated standard is ideal for minimizing variability. researchgate.net
LC-MS with ANN A method applying Mass Spectrometry detection for screening Fosinopril Sodium impurities from forced stress studies, using Artificial Neural Networks (ANN) for method optimization. Essential for accurate quantification by correcting for process and instrument variability during impurity screening. nih.govresearchgate.net

Role of this compound as a Reference Standard for Impurity Detection

This compound serves as a high-fidelity internal standard in analytical methods designed to detect and quantify Fosinopril and its impurities. veeprho.com As a deuterated analog, it contains five deuterium atoms, which increases its molecular weight compared to the unlabeled Fosinopril, making it easily distinguishable in a mass spectrometer. pharmaffiliates.com

The primary role of this compound is to act as a benchmark in quantitative analysis. musechem.com When a sample is analyzed, a precise amount of the deuterated standard is added. Any loss of analyte during sample extraction or variability in the instrument's signal will affect both the analyte and the deuterated standard in nearly the same way. By measuring the ratio of the analyte's signal to the internal standard's signal, a highly accurate and precise quantification of the analyte can be achieved. numberanalytics.com This is particularly crucial for impurity profiling, where exact concentration levels must be determined to ensure they fall within the strict limits set by regulatory agencies.

The use of this compound as an internal standard improves the accuracy of mass spectrometry and liquid chromatography, enabling the precise quantification of Fosinopril in various samples, including biological matrices for pharmacokinetic studies. veeprho.com Its application ensures the reliability and reproducibility of the analytical data. musechem.com

Table 2: Properties of this compound

Property Value Reference
Chemical Name (2S, 4S)-4-cyclohexyl-1-(2-((R)-((S)-2-methyl-1-(propionyloxy)propoxy)(4-(phenyl-d5)butyl)phosphoryl)acetyl)pyrrolidine-2-carboxylate, sodium salt (1:1) veeprho.com
Molecular Formula C₃₀H₄₀D₅NNaO₇P pharmaffiliates.com
Molecular Weight 590.68 g/mol pharmaffiliates.com
CAS Number 1217513-43-3 pharmaffiliates.com
Primary Application Internal standard for analytical and pharmacokinetic research. veeprho.com

Stability Studies of Deuterated Impurity Standards

The reliability of any analytical reference standard, including deuterated ones, is contingent upon its stability. Stability studies are essential to ensure that the standard maintains its identity, purity, and integrity over time and under various storage and handling conditions. pharmaffiliates.comchromatographyonline.com For deuterated standards, stability encompasses both chemical stability and the stability of the isotopic label itself.

A critical factor for a deuterated standard is the position of the deuterium atoms within the molecule. acanthusresearch.com The labels must be placed at positions that are not susceptible to hydrogen-deuterium exchange with protons from solvents or the sample matrix. acanthusresearch.com Exchange can compromise the isotopic purity of the standard and lead to inaccurate quantification. Therefore, labels are typically not placed on heteroatoms like oxygen or nitrogen, and care is taken with positions adjacent to carbonyl groups or certain aromatic positions where exchange can occur under specific conditions. acanthusresearch.com

Stability testing protocols for deuterated standards involve subjecting the compound to a range of environmental conditions (e.g., temperature, humidity, light) over a defined period. At specified intervals, the standard is analyzed using high-precision analytical techniques, such as high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net These analyses aim to:

Confirm the chemical structure and identify any degradation products.

Accurately determine the isotopic purity and enrichment to ensure no significant loss of the deuterium label has occurred. researchgate.net

The data from these studies are used to establish the standard's shelf-life and recommended storage conditions, ensuring its suitability for use in regulated quantitative analyses. pharmaffiliates.comchromatographyonline.com

Table 3: Key Considerations for Stability Testing of Deuterated Standards

Parameter Importance Analytical Technique(s) Reference
Chemical Purity Ensures that the standard has not degraded into other chemical entities, which could interfere with the analysis. HPLC, LC-MS chromatographyonline.com
Isotopic Purity Confirms that the isotopic label is intact and has not undergone exchange, which is critical for accurate quantification. High-Resolution Mass Spectrometry (HRMS), NMR Spectroscopy researchgate.net
Presence of Unlabeled Analyte The amount of unlabeled analyte present as an impurity in the deuterated standard must be minimal to prevent it from contributing to the analyte signal and causing overestimation. LC-MS/MS tandfonline.com
Structural Integrity Verifies that the core chemical structure of the standard remains unchanged. NMR Spectroscopy, Mass Spectrometry

Mechanistic Research on Angiotensin Converting Enzyme Ace Inhibition

Investigation of Fosinoprilat-d5 Interactions with ACE

The interaction of fosinoprilat (B1673573), the active metabolite of fosinopril (B1673572), with the angiotensin-converting enzyme (ACE) has been a subject of detailed structural and kinetic studies. Fosinoprilat exhibits its inhibitory effect by competitively binding to the active site of ACE, thereby preventing the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II. nih.govdrugbank.com

High-resolution crystal structures have revealed the specific molecular interactions between fosinoprilat and both the N- and C-domains of ACE. nih.gov The phosphinate group of fosinoprilat is crucial for this interaction, as it binds to the catalytic zinc ion within the enzyme's active site. frontiersin.org This binding is further stabilized by an extensive network of hydrogen bonds and hydrophobic interactions with amino acid residues in the S1, S2, S1', and S2' subsites of the enzyme. frontiersin.org

While direct studies on the interaction of fosinoprilat-d5 with ACE are not extensively documented in publicly available literature, the principles of its interaction are expected to be fundamentally the same as those of the non-deuterated form. The substitution of hydrogen with deuterium (B1214612) atoms is a subtle structural modification that does not significantly alter the size, shape, or electronic properties of the molecule. wikipedia.org Therefore, the key binding motifs, particularly the phosphinate group's interaction with the zinc ion and the engagement of the proline and cyclohexyl moieties with the enzyme's subsites, would remain intact. drugbank.comfrontiersin.org

The primary utility of Fosinopril-d5 in this context lies in its application as an internal standard in highly sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS). bioivt.com These methods are employed to quantify the binding affinity and kinetics of fosinoprilat to ACE. In competitive binding assays, for instance, Fosinopril-d5 can be used to accurately measure the displacement of a labeled ligand from the ACE active site by the non-deuterated fosinoprilat, allowing for precise determination of inhibitory constants (Ki).

Exploring the Renin-Angiotensin-Aldosterone System (RAAS) with Deuterated Tracers

The renin-angiotensin-aldosterone system (RAAS) is a complex hormonal cascade that plays a pivotal role in regulating blood pressure, fluid, and electrolyte balance. nih.gov The system is initiated by the release of renin, which cleaves angiotensinogen (B3276523) to form angiotensin I. ACE then converts angiotensin I to angiotensin II, which exerts a variety of effects, including vasoconstriction and stimulation of aldosterone (B195564) release. ontosight.ainih.gov

Deuterated compounds, such as Fosinopril-d5, serve as powerful tools for elucidating the dynamics of the RAAS. In metabolic studies, stable isotope-labeled tracers are invaluable for tracking the fate of a drug and its metabolites within a biological system. nih.gov By administering Fosinopril-d5 and subsequently analyzing biological samples (e.g., plasma, urine) using mass spectrometry, researchers can differentiate the administered drug from its endogenously produced counterparts and metabolites. This allows for precise measurement of absorption, distribution, metabolism, and excretion (ADME) parameters, providing a clear picture of the drug's journey through the RAAS pathway.

The use of deuterated tracers can help in understanding how fosinoprilat modulates the different components of the RAAS. For instance, by using Fosinopril-d5 in preclinical models, scientists can quantify the extent of ACE inhibition and its downstream effects on the levels of angiotensin II and aldosterone. ahajournals.org This approach can also be used to investigate the potential for "aldosterone escape," a phenomenon where aldosterone levels return to baseline despite chronic ACE inhibitor therapy.

Furthermore, deuterated tracers can be employed in sophisticated pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate the concentration of fosinoprilat in the body with its biological effects on the RAAS. This information is crucial for optimizing therapeutic strategies and understanding inter-individual variability in drug response.

Comparative Enzymatic Inhibition Studies with Deuterated and Non-Deuterated Forms

Comparative studies of the enzymatic inhibition by deuterated and non-deuterated forms of a drug can provide insights into the kinetic isotope effect (KIE). The KIE refers to the change in the rate of a chemical reaction when a hydrogen atom is replaced by its heavier isotope, deuterium. wikipedia.orgunam.mx This effect is most pronounced when the cleavage of a carbon-hydrogen bond is the rate-limiting step in a reaction. juniperpublishers.com

A hypothetical comparative study could involve the following parameters:

ParameterDescriptionExpected Outcome
IC50 (Half-maximal inhibitory concentration)The concentration of the inhibitor required to reduce the activity of the enzyme by 50%.The IC50 values for Fosinoprilat and Fosinoprilat-d5 are expected to be very similar, as the primary binding interactions are unlikely to be significantly affected by deuteration.
Ki (Inhibition constant)A measure of the binding affinity of the inhibitor to the enzyme.Similar to IC50, the Ki values are anticipated to be comparable between the two forms.
Kon (Association rate constant)The rate at which the inhibitor binds to the enzyme.Minor differences might be observed if the deuteration affects the conformational dynamics of the molecule upon binding.
Koff (Dissociation rate constant)The rate at which the inhibitor dissociates from the enzyme.Subtle changes in the dissociation rate could occur due to the slightly stronger carbon-deuterium bonds.

The primary value of such comparative studies would be to confirm that the deuterated form, Fosinopril-d5, is a suitable surrogate for the non-deuterated fosinoprilat in analytical and research applications. Any significant difference in their inhibitory potency would necessitate a re-evaluation of its use as an internal standard. However, based on the principles of deuteration in medicinal chemistry, it is highly probable that Fosinoprilat-d5 and fosinoprilat exhibit nearly identical inhibitory activity against ACE. nih.govfrontiersin.org

Future Research Directions and Translational Perspectives

Innovations in Deuterated Compound Synthesis and Purification for Research Scale

The synthesis of deuterated compounds, while conceptually straightforward in replacing hydrogen with deuterium (B1214612), presents practical challenges, particularly on a research scale. clearsynth.comepj-conferences.org Innovations in this area are crucial for expanding the availability and reducing the cost of compounds like Fosinopril-d5.

Recent advancements have focused on developing more efficient and site-selective deuteration methods. nih.gov Traditional batch synthesis methods for deuterated aromatic compounds, which often involve high temperatures and pressures, are being challenged by newer technologies. tn-sanso.co.jp For instance, the development of flow synthesis methods using microwave reactors has shown promise in increasing production efficiency and reducing power consumption. tn-sanso.co.jp This technology allows for more flexible reaction conditions, better thermal efficiency, and enhanced safety, making it suitable for the mass production of deuterated aromatic compounds. tn-sanso.co.jp

Another area of innovation is the use of novel catalytic systems. Researchers are exploring various catalysts, such as platinum on alumina, to facilitate the hydrogen-deuterium exchange reaction with heavy water (D2O). tn-sanso.co.jp The choice of catalyst and reaction conditions is critical for achieving high deuteration ratios. epj-conferences.org For example, in the synthesis of deuterated amines, the use of a LiAlD4 catalyst system has been suggested to improve the deuteration ratio significantly. epj-conferences.org

Purification of the final deuterated product is as important as its synthesis. Techniques like column chromatography are often employed to separate the desired deuterated compound from its non-deuterated counterparts and other impurities. google.com The development of more efficient purification processes, such as the use of specific solvent systems for recrystallization, can lead to higher purity products. google.com

Table 1: Comparison of Synthesis Methods for Deuterated Compounds

FeatureConventional Batch SynthesisFlow Synthesis with Microwave Reactor
Production Efficiency Lower, limited by vessel size and long cycle times. tn-sanso.co.jpHigher, continuous process. tn-sanso.co.jp
Reaction Conditions High temperature and pressure required. tn-sanso.co.jpFlexible, with high temperature and pressure capabilities. tn-sanso.co.jp
Thermal Efficiency Lower heating and cooling efficiency. tn-sanso.co.jpSuperior, with rapid heating. tn-sanso.co.jp
Safety More complex handling and potential risks. tn-sanso.co.jpHigher safety design. tn-sanso.co.jp
Automation Less adaptable. tn-sanso.co.jpHighly adaptable. tn-sanso.co.jp

Development of Novel Analytical Techniques for Enhanced Deuterated Biomarker Detection

The primary application of Fosinopril-d5 Sodium Salt is as an internal standard in mass spectrometry-based bioanalysis. veeprho.comevitachem.com Future research in this area is geared towards developing more sensitive and robust analytical techniques for the detection of deuterated biomarkers.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in biological matrices. researchgate.netresearchgate.net Innovations in this field focus on improving sensitivity, reducing matrix effects, and enhancing throughput. researchgate.nettandfonline.com The use of advanced mass spectrometers, such as triple quadrupole systems, allows for highly sensitive and specific detection of analytes and their deuterated internal standards. researchgate.netresearchgate.net

Method development for LC-MS/MS analysis involves careful optimization of several parameters, including the choice of chromatographic column, mobile phase composition, and mass spectrometric conditions. researchgate.netresearchgate.net For instance, the selection of the appropriate ionization mode (e.g., electrospray ionization) and monitoring specific multiple reaction monitoring (MRM) transitions are crucial for achieving the desired sensitivity and selectivity. researchgate.net

A significant challenge in bioanalysis is the potential for chromatographic deuterium effects (CDE), where the deuterated internal standard may have a slightly different retention time than the non-deuterated analyte. acs.org This can affect the accuracy of quantification. researchgate.net Research is ongoing to understand and mitigate CDE, for example, by optimizing chromatographic conditions and using specific types of columns like pentafluorophenyl (PFP) columns. acs.org

Table 2: Key Parameters in LC-MS/MS Method Development for Deuterated Standards

ParameterImportanceExample Application
Chromatographic Column Separation of analyte from matrix components. researchgate.netresearchgate.netUse of a reversed-phase C18 or PFP column. researchgate.netacs.org
Mobile Phase Influences retention time and peak shape. researchgate.netresearchgate.netA mixture of methanol (B129727) and ammonium (B1175870) acetate (B1210297) buffer. researchgate.net
Ionization Source Generation of ions for mass analysis. researchgate.netElectrospray ionization (ESI) is commonly used. researchgate.net
Mass Spectrometer Detection and quantification of ions. researchgate.netresearchgate.netTriple quadrupole (QqQ) for high sensitivity. researchgate.net
MRM Transitions Specificity of detection. researchgate.netMonitoring the transition from precursor to product ion. researchgate.net

Expansion of Deuterated Internal Standard Applications in Systems Biology and Multi-Omics Research

The use of deuterated internal standards is poised to expand significantly beyond traditional pharmacokinetic studies into the realms of systems biology and multi-omics research. researchgate.netnih.gov These fields aim to provide a holistic understanding of biological systems by integrating data from various molecular levels, including genomics, transcriptomics, proteomics, and metabolomics. nih.gov

In metabolomics, which involves the comprehensive analysis of small molecules in a biological system, deuterated internal standards are invaluable for accurate quantification. nih.govresearchgate.net The complexity of biological samples necessitates the use of internal standards to correct for variations in sample preparation and instrument response. nih.govacs.org Stable isotope dilution strategies, where a known amount of a deuterated standard is added to a sample, are considered the gold standard for absolute quantification in metabolomics. nih.govacs.org

The application of deuterated compounds is also crucial in lipidomics, a sub-field of metabolomics focused on lipids. researchgate.net The large number of lipid species and their wide dynamic range in biological samples present significant analytical challenges that can be addressed through the use of deuterated internal standards. researchgate.net

Multi-omics studies often face challenges in data integration due to the inherent differences in the analytical platforms used for each "omic" layer. nih.gov The use of standardized methods, including the consistent application of deuterated internal standards in metabolomics and lipidomics workflows, can help to harmonize data and improve the reliability of integrated analyses. nih.govacs.org This will ultimately enable a more comprehensive understanding of the complex interplay between different molecular pathways in health and disease. nih.gov

Computational Chemistry and In Silico Approaches for Predicting Deuterium Effects on Drug Behavior

Computational chemistry and in silico modeling are increasingly powerful tools for predicting the effects of deuteration on the properties and behavior of drug molecules. informaticsjournals.co.innih.gov These approaches can significantly accelerate the drug discovery and development process by providing insights that can guide experimental work. mdpi.com

Molecular docking simulations can be used to predict how a deuterated compound, such as a deuterated ACE inhibitor, interacts with its target protein. nih.govplos.org By evaluating the binding affinity and interaction patterns, researchers can identify promising drug candidates and understand the structural basis for their activity. mdpi.com Molecular dynamics simulations can further provide insights into the stability and flexibility of the drug-target complex over time. nih.govplos.org

A key application of in silico methods is the prediction of the kinetic isotope effect (KIE), which is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. researchgate.net Deuteration can significantly slow down metabolic reactions by strengthening the carbon-hydrogen bond, which can lead to an improved pharmacokinetic profile. informaticsjournals.co.in Computational models can help predict which positions in a molecule are most susceptible to metabolism and would therefore benefit most from deuteration. nih.govinformaticsjournals.co.in

Furthermore, in silico approaches are being used to understand more subtle quantum mechanical effects of deuteration. For example, density functional theory calculations that consider nuclear quantum effects have been used to study the impact of deuteration on the racemization of chiral drugs. chemrxiv.org These advanced computational methods provide a deeper understanding of how isotopic substitution can influence the fundamental properties of a molecule. chemrxiv.org

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Fosinopril-d5 Sodium Salt in pharmaceutical formulations?

  • Methodological Answer : Reverse-phase HPLC with UV detection (206 nm) is the gold standard, using a C18 column (4.6 mm × 615 cm, packing L1) and a gradient elution program. Mobile phases typically combine acetonitrile, water, and phosphoric acid in varying ratios. System suitability requires resolution ≥1.8 between critical peaks (e.g., chlorothiazide and hydrochlorothiazide) and relative standard deviation ≤2.0% for replicate injections . Prepare standard solutions by dissolving USP Fosinopril Sodium RS in a diluent (e.g., acetonitrile/water mixture) to achieve concentrations of 0.075–0.08 mg/mL, with sonication and filtration (0.45 µm PTFE/PVDF) to remove particulates .

Q. How should researchers prepare and validate standard solutions for this compound assays?

  • Methodological Answer : Accurately weigh USP Fosinopril Sodium RS and dissolve in a diluent (e.g., acetonitrile/water at pH 3.0). Perform stepwise dilution to target concentrations (e.g., 0.08 mg/mL). Validate solutions via linearity testing (R² ≥0.995) across a range of 50–150% of the target concentration. Include system suitability tests with resolution solutions containing related compounds (e.g., chlorothiazide) to ensure chromatographic specificity .

Advanced Research Questions

Q. How can chromatographic conditions be optimized to resolve this compound from its deuterated analogs and related impurities?

  • Methodological Answer : Optimize gradient elution profiles (e.g., 88% Solution A to 10% over 20 minutes) to separate diastereomers and deuterated variants. Use columns with sub-2µm particle size for enhanced resolution. For impurities like Fosinopril Related Compound C (diastereomeric mixture), adjust phosphoric acid concentration in the mobile phase to improve peak symmetry (tailing factor <2.0). Validate using a system suitability solution containing USP reference standards for all known impurities .

Q. What experimental strategies mitigate variability in deuterium retention during long-term stability studies of this compound?

  • Methodological Answer : Store samples in airtight, light-resistant containers at controlled temperatures (2–8°C) to minimize deuterium exchange. Monitor stability using forced degradation studies (e.g., exposure to heat, humidity, or acidic/alkaline conditions) and quantify degradation products via LC-MS. For deuterium loss, employ isotopic ratio monitoring with high-resolution mass spectrometry to track ²H/¹H ratios over time .

Q. How should researchers address contradictions between in vitro and in vivo pharmacokinetic data for this compound?

  • Methodological Answer : Cross-validate assays using deuterated internal standards to correct for matrix effects in biological samples (e.g., plasma). For in vivo studies, ensure dose proportionality by comparing AUC(0–∞) across multiple dose levels. If discrepancies persist, investigate species-specific metabolic pathways (e.g., esterase activity in rodents vs. humans) using hepatocyte incubation models .

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA) to raw material attributes (e.g., purity of sodium salt precursors) and process parameters (e.g., reaction temperature). Use ANOVA with Tukey’s post-hoc test to identify critical factors. For impurity profiling, set acceptance criteria based on ICH Q3A guidelines (e.g., ≤0.3% for unspecified impurities) and perform equivalence testing between batches .

Data Contradiction and Reproducibility

Q. How can researchers reconcile inconsistent bioavailability results for this compound across different formulations?

  • Methodological Answer : Conduct dissolution studies using USP Apparatus II (paddle method) at 50 rpm in biorelevant media (e.g., FaSSIF/FeSSIF). Compare dissolution profiles via similarity factor (f₂ ≥50). If discrepancies persist, assess excipient interactions (e.g., sodium starch glycolate) using differential scanning calorimetry (DSC) to detect incompatibilities .

Q. What protocols ensure reproducibility in quantifying low-abundance deuterated metabolites of this compound?

  • Methodological Answer : Use stable isotope dilution assays with deuterated internal standards (e.g., Fosinopril-d10). Optimize LC-MS/MS parameters: ESI+ mode, MRM transitions (e.g., m/z 585→183 for Fosinopril-d5), and collision energy (20–30 eV). Validate sensitivity (LLOQ ≤1 ng/mL) and precision (CV ≤15%) per FDA Bioanalytical Method Validation guidelines .

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